N-(2-nitrophenoxy)propan-2-imine
Description
Chemical Classification and Structural Significance: N-substituted Oxime Ethers
N-(2-nitrophenoxy)propan-2-imine belongs to the class of organic compounds known as N-substituted oxime ethers. nih.gov This classification is determined by the presence of the >C=N-O-R functional group, a defining characteristic of oxime ethers. nih.gov In this particular molecule, the oxygen atom of the oxime ether is linked to a 2-nitrophenyl group, and the nitrogen atom is part of an imine derived from propan-2-one.
The structural significance of this compound lies in the amalgamation of three key components:
An Imine Backbone: The propan-2-imine moiety provides a carbon-nitrogen double bond, which is a versatile functional group in organic synthesis. masterorganicchemistry.com
An Oxime Ether Linkage: The C=N-O linkage is a crucial structural element found in various biologically active molecules and is known to influence the physicochemical properties of a compound. nih.gov
A Nitroaromatic System: The 2-nitrophenoxy group introduces a nitro functionality on an aromatic ring, which is a strong electron-withdrawing group that significantly influences the electronic properties of the molecule.
This combination of functional groups within a single molecular framework offers a platform for diverse chemical transformations and the potential for the development of novel compounds with specific properties.
Table 1: Key Structural Features of this compound
| Feature | Description |
| Core Structure | Propan-2-imine |
| Key Functional Group | N-substituted Oxime Ether (>C=N-O-R) |
| Aromatic Component | 2-nitrophenoxy group |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₀N₂O₃ |
Contextualization within Nitroaromatic and Oxime-based Chemistry
This compound is situated at the intersection of nitroaromatic and oxime-based chemistry, two fields with extensive applications in both industrial and academic research.
Nitroaromatic Chemistry: Nitroaromatic compounds are characterized by the presence of one or more nitro groups (-NO₂) attached to an aromatic ring. The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. The chemistry of nitroaromatics is vast, with applications in the synthesis of dyes, explosives, and pharmaceuticals. The presence of the 2-nitrophenoxy group in this compound imparts the characteristic reactivity of nitroaromatics, opening avenues for further functionalization.
Oxime-based Chemistry: Oximes (RR'C=NOH) and their derivatives, such as oxime ethers, are a versatile class of compounds. researchgate.netmdpi.com They are widely used as intermediates in organic synthesis, for example, in the Beckmann rearrangement to form amides. researchgate.net The oxime ether group is also found in a number of compounds with biological activity, including antifungal and antidepressant agents. nih.gov The N-O bond in oximes and their ethers is relatively weak and can be cleaved under certain conditions to generate reactive intermediates. mdpi.com
The integration of the nitroaromatic and oxime ether functionalities in this compound suggests a rich and complex reactivity profile, combining the electrophilic nature of the nitroaromatic ring with the diverse reactivity of the oxime ether linkage.
Table 2: Physicochemical Properties of Related Compound Classes
| Property | Nitroaromatics | Oxime Ethers |
| Key Functional Group | -NO₂ on an aromatic ring | >C=N-O-R |
| General Reactivity | Susceptible to nucleophilic aromatic substitution; reduction of the nitro group. | Can undergo hydrolysis, reduction, and rearrangement reactions. |
| Common Applications | Synthesis of amines, dyes, explosives, and pharmaceuticals. | Intermediates in organic synthesis, biologically active compounds. |
Overview of Current Research Landscape and Emerging Areas
While specific research focused solely on this compound is limited, the broader classes of N-substituted oxime ethers and nitroaromatic compounds are areas of active investigation. The current research landscape for these compound classes provides a strong indication of the potential areas of interest for this compound.
Current Research Focus:
Synthesis of Novel Heterocycles: Imines and oximes are key precursors in the synthesis of a wide variety of nitrogen- and oxygen-containing heterocyclic compounds. nih.gov Research is ongoing to develop new synthetic methodologies that utilize these functional groups to construct complex molecular architectures.
Development of Biologically Active Molecules: The oxime ether moiety is a recognized pharmacophore, and researchers continue to synthesize and evaluate new oxime ether derivatives for a range of biological activities, including anticancer and anti-inflammatory properties. nih.gov
Materials Science: Nitroaromatic compounds are explored for their applications in materials science, for instance, as components of nonlinear optical materials and as precursors for conductive polymers.
Emerging Areas of Research:
Photoredox Catalysis: The N-O bond in oxime derivatives can be homolytically cleaved under photochemical conditions to generate radicals. mdpi.com This opens up possibilities for the use of compounds like this compound in photoredox-catalyzed reactions for the formation of new carbon-carbon and carbon-heteroatom bonds.
Supramolecular Chemistry: The presence of both a hydrogen bond acceptor (the nitro group and the oxime ether oxygen) and a potential hydrogen bond donor (if hydrolyzed to the corresponding oxime) suggests that derivatives of this compound could be explored as building blocks in supramolecular chemistry for the construction of well-defined assemblies.
Sensor Development: The electron-deficient nitroaromatic ring could potentially interact with electron-rich analytes, suggesting a possible application in the development of chemical sensors.
The unique combination of functional groups in this compound positions it as a promising candidate for exploration in these and other emerging areas of chemical research. Further studies are needed to fully elucidate its properties and potential applications.
Structure
3D Structure
Properties
CAS No. |
13680-05-2 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
N-(2-nitrophenoxy)propan-2-imine |
InChI |
InChI=1S/C9H10N2O3/c1-7(2)10-14-9-6-4-3-5-8(9)11(12)13/h3-6H,1-2H3 |
InChI Key |
SMHWXDDQTVCTSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC1=CC=CC=C1[N+](=O)[O-])C |
Origin of Product |
United States |
Precision Synthesis and Reaction Engineering for N 2 Nitrophenoxy Propan 2 Imine
Strategies for Constructing the Nitrophenoxy Ether Linkage
The initial and crucial phase in the synthesis of N-(2-nitrophenoxy)propan-2-imine is the formation of the nitrophenoxy ether structure. This is typically achieved through nucleophilic substitution reactions where a nitrophenoxide acts as the nucleophile.
The primary and most direct method for creating the 2-nitrophenoxy ether linkage involves the use of 2-nitrophenol (B165410) as the starting material. The phenolic proton of 2-nitrophenol is acidic and can be readily removed by a base to form the 2-nitrophenoxide ion. This powerful nucleophile can then react with a suitable electrophile, such as an alkyl halide, to form the desired ether. ontosight.aismolecule.com
A common strategy is the Williamson ether synthesis. In this reaction, 2-nitrophenol is treated with a base like sodium hydroxide (B78521) or potassium carbonate to generate the corresponding phenoxide. This is followed by the addition of an alkyl halide. For the synthesis of the precursor to our target molecule, the alkyl halide of choice would be a derivative of propanone.
Table 1: Reagents for Williamson Ether Synthesis of Nitrophenoxy Ethers
| Reactant 1 | Reactant 2 | Base | Solvent | Product Type |
| 2-Nitrophenol | Alkyl Halide (e.g., Chloroacetone) | Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile | Aryl Ether |
| 2-Nitrophenol | Alkyl Halide (e.g., Chloroacetone) | Sodium Hydroxide (NaOH) | Ethanol, Water | Aryl Ether |
The synthesis of this compound proceeds via the key intermediate, 1-(2-nitrophenoxy)propan-2-one. This ketone is synthesized by the reaction of 2-nitrophenol with chloroacetone. uniovi.eslookchem.com
In a typical procedure, 2-nitrophenol is dissolved in a suitable solvent like toluene. A base, such as sodium hydrogencarbonate, and a phase-transfer catalyst, for instance, tributylmethylammonium (B1194469) chloride, are added to the mixture. Chloroacetone is then introduced, and the reaction mixture is heated. The use of a phase-transfer catalyst is beneficial in facilitating the reaction between the aqueous and organic phases, thereby improving the reaction rate and yield. After the reaction is complete, the product, 1-(2-nitrophenoxy)propan-2-one, can be isolated and purified by standard techniques like column chromatography. A study reported the synthesis of 1-(2-nitrophenoxy)propan-2-one with a high yield of 93%. uniovi.es
Table 2: Synthesis of 1-(2-Nitrophenoxy)propan-2-one
| Starting Material | Reagent | Base | Catalyst | Solvent | Yield | Reference |
| 2-Nitrophenol | Chloroacetone | Sodium Hydrogencarbonate | Tributylmethylammonium Chloride | Toluene | 93% | uniovi.es |
Methodologies for Imine Formation
With the successful synthesis of the key intermediate, 1-(2-nitrophenoxy)propan-2-one, the next step involves the formation of the imine linkage to yield this compound.
The formation of the carbon-nitrogen double bond (C=N) in the target imine is achieved through a condensation reaction between the ketone group of 1-(2-nitrophenoxy)propan-2-one and a primary amine, in this case, propan-2-amine. ontosight.aimasterorganicchemistry.com This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. masterorganicchemistry.com
The reaction is typically carried out by mixing the ketone and the amine in a suitable solvent. The equilibrium of this reaction can be shifted towards the product side by removing the water that is formed, for instance, by using a Dean-Stark apparatus or by adding a dehydrating agent. masterorganicchemistry.com
Catalytic Approaches in Imine Synthesis
The rate of imine formation can be significantly enhanced by the use of catalysts. Acid catalysis is commonly employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. masterorganicchemistry.comnih.gov However, the pH of the reaction medium needs to be carefully controlled, as excessive acidity can lead to the protonation of the amine nucleophile, rendering it unreactive. nih.gov
Various catalysts can be employed for imine synthesis, ranging from simple acids like p-toluenesulfonic acid to Lewis acids. In recent years, organocatalysts and metal-based catalysts have also been developed for efficient imine synthesis under mild conditions. organic-chemistry.orgresearchgate.net For the synthesis of this compound, a mild acid catalyst would likely be sufficient to promote the condensation reaction effectively.
Advanced Synthetic Route Optimization
Optimizing the synthetic route for this compound is crucial for achieving high yields, purity, and cost-effectiveness. Several strategies can be considered for optimization.
One approach is the development of a one-pot synthesis. This would involve carrying out the etherification and the imine formation in a single reaction vessel without isolating the intermediate ketone. This would not only save time and resources but also minimize product loss during purification steps.
Further optimization can be achieved by systematically screening various solvents, bases, and catalysts for both reaction steps to identify the conditions that provide the best results. For the etherification step, exploring different phase-transfer catalysts could lead to improved efficiency. For the imine formation, investigating different dehydrating agents or azeotropic removal of water could enhance the yield.
Finally, the purification of the final product is a critical step. Optimization of chromatographic conditions, such as the choice of stationary and mobile phases, can lead to a more efficient separation of the desired imine from any unreacted starting materials or by-products.
Advanced Spectroscopic and Structural Characterization of N 2 Nitrophenoxy Propan 2 Imine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of N-(2-nitrophenoxy)propan-2-imine in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, a detailed map of the molecule's atomic connectivity and spatial arrangement can be constructed.
Probing Molecular Connectivity and Conformation
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the 2-nitrophenoxy group and the aliphatic protons of the propan-2-imine moiety. The aromatic region would likely display a complex multiplet pattern due to the ortho, meta, and para protons on the phenyl ring, with their chemical shifts influenced by the electron-withdrawing nitro group and the phenoxy linkage. Protons on similar nitrophenyl-containing structures are observed in the range of 7.13–8.24 ppm. mdpi.com The two methyl groups of the propan-2-imine fragment would be expected to appear as a singlet or two closely spaced singlets in the upfield region of the spectrum, typically around 1.16 ppm. mdpi.com
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework. Key signals would include those for the imine carbon (C=N), the aromatic carbons, and the methyl carbons. The imine carbon is expected to resonate significantly downfield. For comparison, in related thiazolidinone structures containing a C=N bond, the signal appears around 169.6 ppm. mdpi.com The aromatic carbons would show a spread of signals, with the carbon atom attached to the nitro group (C-NO₂) being particularly deshielded, appearing around 148.0 ppm in analogous compounds. mdpi.com The carbons of the two methyl groups would appear at high field.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom/Group | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| Aromatic-H | 7.0 - 8.5 | 115 - 150 |
| C=N- | - | ~160 - 170 |
| C-NO₂ | - | ~145 - 150 |
| C-O | - | ~150 - 160 |
| (CH₃)₂C= | ~1.2 - 2.2 | ~20 - 30 |
Note: Values are estimations based on typical functional group ranges and data from structurally related molecules. mdpi.comresearchgate.net
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Techniques
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a powerful method for identifying the functional groups present in this compound by probing their characteristic vibrational modes.
Characteristic Band Assignments and Functional Group Identification
The FT-IR and Raman spectra of this compound are dominated by vibrations characteristic of the nitro, imine, and aromatic ether components.
Nitro (NO₂) Group: The most prominent features in the FT-IR spectrum are expected to be the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. spectroscopyonline.com The asymmetric stretch typically appears in the 1560-1490 cm⁻¹ region, while the symmetric stretch is found between 1370-1310 cm⁻¹. spectroscopyonline.comscielo.org.za A scissoring vibration may also be observed around 850 cm⁻¹. spectroscopyonline.com
Imine (C=N) Group: The stretching vibration of the carbon-nitrogen double bond (C=N) of the imine is a key diagnostic peak. This band is generally of medium intensity in the infrared spectrum and is expected to appear in the 1660-1597 cm⁻¹ range. mdpi.comhanyang.ac.kr
Aromatic and Ether Groups: The spectra would also feature bands related to the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. scielo.org.za The aryl ether linkage (C-O-C) would produce characteristic stretching bands, typically in the 1260-1000 cm⁻¹ range.
Aliphatic Groups: The propan-2-imine moiety would contribute C-H stretching vibrations from the methyl groups, expected around 2962 cm⁻¹. mdpi.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| Asymmetric Stretch | -NO₂ | 1560 - 1490 | Strong |
| Symmetric Stretch | -NO₂ | 1370 - 1310 | Strong |
| Stretch | C=N | 1660 - 1597 | Medium |
| Stretch | Aromatic C=C | 1600 - 1450 | Medium-Variable |
| Stretch | Aryl C-O | 1300 - 1200 | Strong |
| Stretch | Aliphatic C-H | 2980 - 2850 | Medium |
| Stretch | Aromatic C-H | 3100 - 3000 | Variable |
Note: Wavenumber ranges are based on established literature values for these functional groups. mdpi.comspectroscopyonline.comscielo.org.zahanyang.ac.kr
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is indispensable for confirming the molecular weight and deducing the molecular formula of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for unambiguous elemental composition determination.
The molecular formula of this compound is C₉H₁₀N₂O₃, with a calculated monoisotopic mass of approximately 194.0691 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.
Analysis of the fragmentation pattern in the MS/MS spectrum provides valuable structural information. Common fragmentation pathways for this molecule are expected to include:
Loss of a Nitro Group: Cleavage of the C-N bond resulting in a fragment corresponding to the loss of NO₂ (46 Da).
Cleavage of the Ether Bond: Fragmentation at the C-O ether linkage, leading to ions corresponding to the nitrophenoxy cation or the imine-containing fragment.
Loss of Methyl Group: Fragmentation involving the loss of a methyl radical (CH₃, 15 Da) from the propan-2-imine moiety.
Formation of a Nitrophenoxide Ion: A peak corresponding to the [M-C₃H₅N]⁻ ion in negative ion mode.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Description |
| [M]⁺ | [C₉H₁₀N₂O₃]⁺ | ~194.07 | Molecular Ion |
| [M - NO₂]⁺ | [C₉H₁₀NO]⁺ | ~148.08 | Loss of nitro group |
| [M - C₃H₆N]⁺ | [C₆H₄NO₃]⁺ | ~138.02 | Cleavage of ether bond |
| [C₆H₄NO₂]⁺ | [C₆H₄NO₂]⁺ | ~122.02 | Nitrophenyl cation |
Note: The m/z values are approximate and based on expected fragmentation pathways. rsc.org
X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise bond lengths, bond angles, and details of intermolecular interactions. While specific crystallographic data for this compound is not publicly available, analysis can be inferred from closely related structures. For example, the crystal structure of N-(2-nitrophenyl)-2-(propan-2-ylidene)hydrazinecarbothioamide, which shares the 2-nitrophenyl and propan-2-ylidene moieties, reveals a monoclinic crystal system with the space group C2/c. researchgate.net
Analysis of Intermolecular Interactions and Crystal Packing
Based on the functional groups present, the crystal packing of this compound would likely be governed by a combination of weak intermolecular forces.
Hydrogen Bonding: Although lacking classic hydrogen bond donors like -OH or -NH, weak C-H···O hydrogen bonds are expected to play a role in stabilizing the crystal lattice. These interactions would likely involve the aromatic C-H groups as donors and the oxygen atoms of the nitro group as acceptors.
Dipole-Dipole Interactions: The highly polar nitro group would induce a significant molecular dipole, leading to dipole-dipole interactions that influence the arrangement of molecules in the crystal.
The steric bulk of the propan-2-imine group and the orientation of the nitro group relative to the phenyl ring would be critical factors in determining the final crystal packing arrangement.
Theoretical and Computational Investigations of N 2 Nitrophenoxy Propan 2 Imine
Density Functional Theory (DFT) Applications for Electronic Structure and Geometry
Density Functional Theory (DFT) has become a primary computational method for calculating the structural and electronic properties of molecular systems, offering a balance between accuracy and computational cost. nih.gov DFT methods are used to optimize the molecular geometry of N-(2-nitrophenoxy)propan-2-imine, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations provide a detailed three-dimensional picture of the molecule in its most stable energetic state. For similar imine oxime molecules, DFT calculations using the B3LYP method have been shown to accurately reproduce experimental data on molecular geometry. nih.govresearchgate.net
Theoretical calculations for related imine oximes have determined the bond lengths of the C=N and N-O groups. For instance, in one study, the C=N and N=O bond lengths of an oxime group were calculated to be 1.287 Å and 1.096 Å, respectively. researchgate.net In another, the C=N double bonds were found to have lengths of 1.267 Å and 1.281 Å. researchgate.net These values are consistent with data reported for other oxime molecules in the literature. researchgate.net
Table 1: Representative Calculated Bond Lengths for a Related Imine Oxime
| Bond | Calculated Length (Å) |
|---|---|
| C=N (imine) | 1.267 |
| C=N (oxime) | 1.281 |
| N-O (oxime) | 1.096 |
Data is based on calculations for analogous imine oxime compounds. researchgate.net
Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netshd-pub.org.rs The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com
For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, likely involving the phenoxy ring and the imine nitrogen. The LUMO is anticipated to be centered on the electron-withdrawing nitro group (-NO₂). This distribution facilitates intramolecular charge transfer, a key feature of many organic molecules with nonlinear optical properties. researchgate.net The HOMO-LUMO energy gap can be used to calculate various global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which further characterize the molecule's reactive nature. acs.orgresearchgate.net
Table 2: Frontier Molecular Orbital Data for an Analogous Nitrophenyl Compound
| Parameter | Value (eV) |
|---|---|
| EHOMO | -7.4243 |
| ELUMO | -1.7755 |
| Energy Gap (ΔE) | 5.6488 |
Data derived from a study on a 3-(4-nitrophenyl)benzo[d]thiazol-2(3H)-imine. shd-pub.org.rs
Charge Distribution and Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. uni-muenchen.de It illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insight into how the molecule will interact with other chemical species. mdpi.com The MEP is mapped onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), while blue signifies areas of low electron density (positive potential). youtube.com
In this compound, the MEP would show a significant negative potential (red or yellow) around the oxygen atoms of the nitro group and the phenoxy oxygen, as well as the imine nitrogen. nih.govgrafiati.com These sites represent the most likely points for electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms. mdpi.com This analysis is crucial for predicting sites of intermolecular interactions, such as hydrogen bonding. mdpi.com Mulliken atomic charge analysis can also be performed to quantify the charge on each atom, complementing the qualitative picture provided by the MEP. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping the reaction pathways and transition states of chemical reactions, providing a detailed understanding of the underlying mechanisms.
Computational Studies on Oxime Ether Hydrolysis
The hydrolysis of imines and oxime ethers is a fundamental chemical transformation. Computational studies, using DFT, can model the reaction mechanism in detail. For related imine oximes, the hydrolysis process has been studied in both neutral and acidic aqueous solutions. nih.govresearchgate.net These studies show that the reaction typically proceeds via the nucleophilic attack of a water molecule on the imine carbon atom. researchgate.netresearchgate.net
Table 3: Calculated Activation Energies for Imine Oxime Hydrolysis
| Medium | Rate-Determining Step | Activation Energy (kJ/mol) |
|---|---|---|
| Neutral Solution | Nucleophilic attack of H₂O | Higher Barrier |
| Acidic Solution | Nucleophilic attack of H₂O on protonated imine | Lower Barrier |
Qualitative data based on studies of analogous imine oxime hydrolysis. researchgate.netresearchgate.net
Investigation of Potential Photochemical Rearrangements or Cleavage Mechanisms
The 2-nitrophenyl group is a well-known photolabile protecting group. Upon irradiation with UV light, compounds containing this moiety can undergo intramolecular rearrangements, leading to cleavage. This property is exploited in "caged" compounds, where a biologically active molecule is released upon photoactivation. The mechanism for related 1-(2-nitrophenyl)ethyl ethers has been studied and involves the photochemical generation of an aci-nitro intermediate. acs.org
By analogy, this compound is expected to be photochemically active. Computational modeling can be used to investigate the excited-state potential energy surface and elucidate the mechanism of photochemical rearrangement or cleavage. The process likely begins with an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position (if available) or another proximate C-H bond, forming an aci-nitro intermediate. psu.edu This intermediate can then rearrange to form a bicyclic species, which ultimately leads to the cleavage of the N-O bond and the release of 2-nitrosoketone or a related byproduct. acs.orgpsu.edu Computational studies can map the pathways of these complex, multi-step photochemical reactions. researchgate.net
Conformational Analysis and Energy Landscapes
Molecules with multiple rotatable single bonds, like this compound, can exist in various conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers for interconversion between them. nih.gov This is achieved by systematically rotating the bonds (e.g., the C-O and N-O bonds) and calculating the potential energy at each step.
Prediction of Spectroscopic Parameters via Quantum Chemical Methods.
Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific theoretical and computational studies focused on the chemical compound this compound. While quantum chemical methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting a wide range of molecular properties, including spectroscopic parameters, it appears that these computational techniques have not yet been applied to this specific molecule in published research.
Methodologies for the theoretical prediction of spectroscopic parameters are well-established in computational chemistry. Generally, the process involves:
Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is typically achieved by performing a geometry optimization using a selected DFT functional and basis set.
Vibrational Frequency Calculations: Once the optimized geometry is obtained, harmonic vibrational frequencies can be calculated. These theoretical frequencies correspond to the vibrational modes of the molecule and can be correlated with experimental infrared (IR) and Raman spectra. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the computational methods.
NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating nuclear magnetic resonance (NMR) shielding tensors. These tensors are then used to predict the ¹H and ¹³C NMR chemical shifts relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).
Electronic Spectra Calculations: TD-DFT is the standard method for calculating the electronic excitation energies and oscillator strengths. These calculations provide theoretical absorption wavelengths (λmax) that can be compared with experimental UV-Vis spectra, offering insights into the electronic transitions within the molecule.
Despite the availability of these robust computational methods, their application to this compound has not been documented in the accessible scientific literature. Consequently, there are no published data tables or detailed research findings to report for its predicted spectroscopic parameters. The scientific community has yet to undertake a computational investigation into the IR, Raman, NMR, or UV-Vis spectra of this particular compound.
Chemical Reactivity and Transformation Pathways of N 2 Nitrophenoxy Propan 2 Imine
Reactivity of the Imine (C=N-O) Moiety
The imine or, more accurately, the oxime ether linkage in N-(2-nitrophenoxy)propan-2-imine is a hub of chemical reactivity, susceptible to both nucleophilic attacks and reduction.
Nucleophilic Additions and Substitutions at the Imine Carbon
The carbon-nitrogen double bond (C=N) in the oxime ether is polarized, rendering the carbon atom electrophilic and thus a target for nucleophiles. byjus.comkhanacademy.orglibretexts.org This reactivity is a cornerstone of oxime ether chemistry.
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the imine carbon. For instance, α,β-unsaturated oxime ethers undergo highly regioselective 1,2-addition with allylzinc bromides, leading to the formation of homoallylic amines. thieme-connect.com
Aminolysis: O-aryl oximes can react with primary and secondary amines, a process known as aminolysis. The reactivity in these reactions can be influenced by the nature of the amine and the solvent, with some reactions showing base catalysis. iitr.ac.in
Radical Additions: Carbon-centered radicals add preferentially to the carbon atom of the C=N bond in oxime ethers. libretexts.org This type of reaction is useful for forming new carbon-carbon bonds.
Reductions to Amine Derivatives
The reduction of the imine moiety can lead to the corresponding amine or hydroxylamine (B1172632) derivatives, depending on the reducing agent and reaction conditions. This transformation is a key step in the synthesis of various nitrogen-containing compounds. nitrkl.ac.in
Catalytic Hydrogenation: Asymmetric hydrogenation of oximes and oxime ethers is a challenging but important method for producing chiral hydroxylamines. bohrium.com Various catalysts, including those based on iridium and nickel, have been developed for this purpose. bohrium.comnih.gov However, reductive cleavage of the N-O bond to form primary amines can be a competing reaction. researchgate.net
Hydride Reductions: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) are commonly used to reduce oximes and their ethers. libretexts.org For example, the reduction of nitriles with LiAlH4 yields primary amines. unacademy.com The reduction of α-hydroxy oxime ethers with borane (B79455) provides a stereoselective route to cis-1,2-amino alcohols. nih.gov Complex hydrides such as sodium cyanoborohydride can reduce oxime ethers to hydroxylamines. mdpi.com
Transformations Involving the Nitro Group
The aromatic nitro group is a versatile functional group that can be selectively reduced to various other nitrogen-containing functionalities.
Selective Reduction of the Nitro Moiety to Amino or Other Nitrogen-Containing Functions
The selective reduction of the nitro group in the presence of other reducible functionalities like the imine is a common challenge in organic synthesis. A variety of reagents have been developed to achieve this transformation.
Metal-Based Reductions: The reduction of aromatic nitro compounds to anilines is a fundamental transformation. wikipedia.org Reagents like iron in acidic media, tin(II) chloride, and catalytic hydrogenation with catalysts such as palladium on carbon are effective. unacademy.comnowgonggirlscollege.co.in To achieve partial reduction to hydroxylamines, milder conditions or specific reagents like zinc dust in aqueous ammonium (B1175870) chloride are employed. wikipedia.org
Selective Reductions in Complex Molecules: In molecules with multiple reducible groups, such as this compound, achieving selective reduction of the nitro group requires careful choice of reagents. For example, in the reduction of carbohydrate nitro olefins, sodium borohydride selectively reduces the double bond, while zinc and acetic acid reduce the nitro group to an oxime. cdnsciencepub.com Catalytic hydrogenation can also be selective for the nitro group in the presence of ester or hydroxyl groups. nowgonggirlscollege.co.in
Below is a table summarizing various reducing agents and their products for the reduction of nitro compounds.
| Reducing Agent | Product | Reference |
|---|---|---|
| H2/Pd, Pt, or Ni | Amine | unacademy.com |
| Fe/HCl | Amine | unacademy.com |
| SnCl2/HCl | Amine | nowgonggirlscollege.co.in |
| Zn/NH4Cl | Hydroxylamine | wikipedia.org |
| Diborane | Hydroxylamine | wikipedia.org |
Reactions of the Phenoxy Ether Linkage
The phenoxy ether linkage in this compound is generally stable but can be cleaved under specific conditions. The presence of the ortho-nitro group can influence the reactivity of this ether bond.
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic aromatic substitution, potentially leading to cleavage of the ether bond.
Photolytic Cleavage: 1-(2-Nitrophenyl)ethyl ethers are known to undergo photolytic cleavage. acs.orgresearchgate.net This process can be complex, sometimes involving multiple parallel pathways and the formation of hemiacetal intermediates. acs.org The presence of a nitro group is often key to this light-induced reactivity.
Enzymatic Cleavage: Certain enzymes, like cytochrome P450, can catalyze the cleavage of diaryl ether linkages, particularly when activated by a nitro group. nih.gov Fungal peroxygenases have also been shown to cleave a variety of ether bonds. nih.gov
Regioselectivity and Stereoselectivity in Reactions
The concepts of regioselectivity and stereoselectivity are crucial in understanding the reactions of this compound, particularly in the context of creating specific isomers of products.
Regioselectivity: This refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of this compound, regioselectivity would be important in reactions such as the addition of nucleophiles to the imine or potential substitutions on the aromatic ring. For example, radical cyclization of oxime ethers often shows a preference for forming five- or six-membered rings. libretexts.org
Stereoselectivity: This is the preferential formation of one stereoisomer over another. The synthesis of oxime ethers can result in (E) and (Z) isomers, and methods like microwave synthesis have been shown to be highly stereospecific. mdpi.com In reduction reactions, the stereochemistry of the starting material and the nature of the catalyst can influence the stereochemical outcome, as seen in the stereoselective reduction of α-hydroxy oxime ethers. nih.gov Asymmetric hydrogenation of oximes and oxime ethers is a key method for producing enantiomerically enriched amines and hydroxylamines, though controlling the stereoselectivity can be challenging. bohrium.comnih.gov
The table below provides examples of stereoselective reactions involving oxime ethers.
| Reaction Type | Key Feature | Reference |
|---|---|---|
| Microwave-assisted synthesis of oxime ethers | Can achieve 100% conversion and stereospecificity. | mdpi.com |
| Reduction of α-hydroxy oxime ethers with borane | Provides a stereoselective route to cis-1,2-amino alcohols. | nih.gov |
| Asymmetric hydrogenation of oximes | Can produce chiral hydroxylamines, but stereoselectivity is a challenge. | bohrium.comnih.gov |
| Enantioselective reduction of phenone oximes | Can yield primary amines with high enantioselectivity. | researchgate.net |
Advanced Applications of N 2 Nitrophenoxy Propan 2 Imine in Chemical Sciences
Design and Synthesis of Ligands for Coordination Chemistry
The design and synthesis of ligands are central to the advancement of coordination chemistry, as the ligand structure dictates the properties and reactivity of the resulting metal complexes. Imine-based ligands, often referred to as Schiff bases, are particularly valued for their synthetic accessibility and versatile coordination behavior. srce.hr The presence of both a nitrophenoxy group and an imine in N-(2-nitrophenoxy)propan-2-imine suggests its potential as a versatile ligand.
The synthesis of Schiff base ligands typically involves the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). researchgate.net In the case of this compound, it would be synthesized from 2-nitrophenoxyamine and acetone. This straightforward synthesis makes it an attractive candidate for creating a variety of metal complexes. The imine's nitrogen atom and the oxygen atoms of the nitrophenoxy group can act as donor sites, allowing the ligand to coordinate with various metal ions. ijcce.ac.ir The electronic properties of the nitrophenoxy group can also influence the stability and reactivity of the metal complexes formed. bohrium.com
Metal Complexation Studies
The coordination of this compound with metal ions is expected to form stable complexes with potential applications in catalysis and biological systems. tandfonline.comresearchgate.net Spectroscopic studies of similar nitrophenyl-containing Schiff base complexes suggest that the imine nitrogen and phenolic oxygen atoms are key coordination sites. tandfonline.com The formation of such complexes is typically confirmed by techniques like FT-IR, NMR, and UV-Vis spectroscopy. researchgate.net For instance, a shift in the C=N stretching frequency in the IR spectrum upon complexation indicates the involvement of the imine nitrogen in coordination. mdpi.com
The geometry of the resulting metal complexes can vary, with possibilities including octahedral or square planar arrangements, depending on the metal ion and the stoichiometry of the reaction. bohrium.com The table below summarizes the expected coordination behavior and resulting geometries for complexes of this compound with various metal ions, based on studies of analogous ligands.
| Metal Ion | Expected Coordination Mode | Potential Geometry | Reference |
| La(III) | Bidentate (N, O) | Distorted Octahedral | tandfonline.com |
| Co(II) | Bidentate (N, O) | Distorted Octahedral | tandfonline.com |
| Ni(II) | Bidentate (N, O) | Distorted Octahedral | tandfonline.com |
| Cu(II) | Bidentate (N, O) | Distorted Octahedral | tandfonline.com |
Role as a Precursor in Multi-Component Reactions (MCRs) and Cascade Processes
Multi-component reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.gov Imines are valuable substrates in MCRs due to their dual reactivity; they can act as either electrophiles or nucleophiles. nih.gov The imine functional group in this compound makes it a prime candidate for participation in MCRs.
The electrophilicity of the imine's carbon atom can be enhanced by protonation, making it susceptible to attack by nucleophiles. nih.gov This reactivity is central to well-known MCRs like the Mannich reaction. nih.gov Conversely, the nitrogen atom of the imine can act as a nucleophile. nih.gov Furthermore, imines can participate as azadienes in cycloaddition reactions, such as the aza-Diels-Alder reaction, leading to the formation of nitrogen-containing heterocyclic compounds. nih.gov The presence of the 2-nitrophenoxy group could also influence the reactivity and selectivity of these MCRs. The specific role of this compound in cascade reactions, which involve a series of intramolecular reactions, is also an area of interest, particularly in the synthesis of complex molecular architectures.
Intermediate in the Synthesis of Heterocyclic Compounds
This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds. A key transformation is the reductive cyclization of the 2-nitrophenoxy moiety. researchgate.netresearchgate.net In this reaction, the nitro group is reduced to an amino group, which then undergoes an intramolecular cyclization. For example, the reduction of 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts using iron in acetic acid leads to the formation of 1,4-benzoxazin-3(4H)-ones in good yields. researchgate.net
Similarly, the reduction of this compound would likely lead to the formation of a substituted benzoxazine (B1645224) derivative. The process would involve the initial reduction of the nitro group to an amine, followed by the intramolecular attack of the newly formed amino group onto the imine carbon, leading to a cyclized product. This strategy offers a straightforward route to complex heterocyclic structures from readily available starting materials. wikipedia.orgnih.gov The general mechanism for such a reductive cyclization is depicted below.
Proposed Reductive Cyclization of this compound
Reduction of Nitro Group: The nitro group (-NO2) is reduced to an amino group (-NH2) using a suitable reducing agent (e.g., Fe/acetic acid).
Intramolecular Cyclization: The newly formed amino group acts as a nucleophile and attacks the electrophilic carbon of the imine group.
Proton Transfer and Tautomerization: Subsequent proton transfer and tautomerization steps lead to the final stable heterocyclic product.
Exploration in Chemical Biology as a Molecular Tool (e.g., photoremovable protecting groups if applicable)
In the field of chemical biology, molecules that can be controlled by external stimuli like light are of great interest. psu.edu Photoremovable protecting groups (PPGs), also known as photocages, are moieties that can be cleaved from a substrate upon irradiation with light, allowing for the controlled release of biologically active molecules. wikipedia.org The 2-nitrobenzyl group and its derivatives are among the most widely used PPGs. psu.edu
The photoreaction of 2-nitrobenzyl-based PPGs proceeds via an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the protected substrate. psu.eduwikipedia.org The [2-(2-nitrophenyl)propoxy]carbonyl (NPPOC) group is a prominent example of a photolabile protecting group based on this chemistry. researchgate.netresearchgate.net Given the structural similarity, this compound is a strong candidate for development as a PPG. The 2-nitrophenoxy group can act as the photoresponsive element, and the imine could be part of a linker system or the protected group itself. The ability to precisely control the release of molecules in space and time makes such PPGs invaluable tools for studying complex biological processes. acs.org
Applications in Advanced Materials Science
The unique properties of this compound also make it a promising building block for advanced materials. The reversible nature of imine bond formation is a cornerstone of dynamic covalent chemistry (DCC), which is used to create self-healing polymers, adaptable materials, and molecular cages. rsc.org By incorporating this compound into a polymer backbone, it may be possible to create materials that can be repaired or reprocessed under specific conditions.
Furthermore, the nitrophenyl group can impart interesting electronic and optical properties to materials. acs.org Compounds containing nitrophenyl groups have been investigated for applications in nonlinear optics and as components in charge-transfer materials. The combination of the dynamic imine linkage and the electronic properties of the nitrophenoxy group could lead to the development of novel functional materials with applications in sensors, electronics, and smart textiles. For instance, the imine bond could be part of a system that changes its properties in response to an external stimulus, such as a change in pH or the presence of a specific analyte. acs.org
Concluding Remarks and Future Research Perspectives
Summary of Key Research Findings.
Research specifically focused on the chemical compound N-(2-nitrophenoxy)propan-2-imine is limited in currently available scientific literature. However, analysis of its constituent chemical moieties and related compounds allows for a summary of expected properties and potential areas of interest. The compound is an imine, characterized by a carbon-nitrogen double bond, formed from the condensation of 1-(2-nitrophenoxy)propan-2-one and a primary amine. The presence of the 2-nitrophenoxy group is expected to significantly influence the electronic properties and reactivity of the imine functional group.
The synthesis of the precursor ketone, 1-(2-nitrophenoxy)propan-2-one, has been documented, providing a viable pathway to this compound through standard imine formation reactions. uniovi.esnih.gov General methods for synthesizing imines involve the condensation of a ketone with an amine, often with acid catalysis to facilitate the dehydration process. researchgate.netmasterorganicchemistry.comtaylorandfrancis.com The reactivity of the resulting imine is largely dictated by the electrophilicity of the imine carbon and the nucleophilicity of the imine nitrogen. The electron-withdrawing nature of the nitro group on the phenyl ring is anticipated to increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. ontosight.ai
Studies on related nitrophenyl imines suggest that these compounds can serve as versatile intermediates in organic synthesis. For instance, the reduction of the nitro group to an amine can be followed by intramolecular cyclization reactions to form various heterocyclic structures. nih.gov Furthermore, the imine bond itself can undergo reactions such as hydrolysis back to the parent ketone and amine, or reduction to form the corresponding secondary amine. masterorganicchemistry.com
Unresolved Challenges and Open Questions.
Given the nascent stage of research into this compound, a number of fundamental questions and challenges remain unaddressed. A primary challenge is the definitive synthesis and characterization of the compound. While the synthetic route appears straightforward, detailed experimental conditions, yields, and comprehensive spectroscopic data (NMR, IR, Mass Spectrometry, etc.) are not yet published.
The stability of this compound is another open question. The electron-withdrawing nitro group, while activating the imine for certain reactions, might also influence its stability, potentially making it more prone to hydrolysis or other decomposition pathways under certain conditions.
The full scope of the reactivity of this compound is yet to be explored. Key questions include:
How does the 2-nitrophenoxy group modulate the reactivity of the imine compared to other substituted phenyl imines?
What are the optimal conditions for selective reduction of the imine versus the nitro group?
Can the compound participate in cycloaddition reactions or act as a ligand in coordination chemistry?
The potential biological activity of this specific imine is also an unexplored area. While related nitrophenyl compounds and imines have shown a range of biological effects, dedicated studies are required to ascertain any therapeutic or other biological potential of the title compound. researchgate.netontosight.ainih.gov
Emerging Research Avenues and Potential Impact.
The structural features of this compound suggest several promising avenues for future research with potential impacts in synthetic and medicinal chemistry.
One significant research direction is its use as a precursor for heterocyclic synthesis. The presence of the 2-nitrophenoxy moiety offers the potential for intramolecular cyclization reactions following the reduction of the nitro group to a reactive amino group. This could provide a novel and efficient route to various benzoxazine (B1645224) or other nitrogen-containing heterocyclic scaffolds, which are important in pharmaceutical and materials science. uniovi.es
The compound could also be explored as a building block in the synthesis of more complex molecules. The imine functionality can be a handle for introducing various substituents through nucleophilic addition reactions. Subsequent modification of the nitro group could then allow for further diversification of the molecular structure.
Investigations into the coordination chemistry of this compound could reveal its potential as a ligand for various metal centers. The imine nitrogen and the oxygen atoms of the nitro and ether groups could act as coordination sites, potentially leading to the formation of novel metal complexes with interesting catalytic or material properties.
Finally, systematic screening for biological activity is a crucial future direction. Given that many imines and nitrophenyl derivatives exhibit pharmacological properties, this compound and its derivatives could be evaluated for a range of activities, such as antimicrobial, anticancer, or enzyme inhibitory effects. ontosight.ainih.gov Successful findings in this area could establish this compound as a new lead structure in drug discovery.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-nitrophenoxy)propan-2-imine, and how can experimental parameters be optimized for reproducibility?
- Methodology :
- Step 1 : Utilize nucleophilic substitution reactions between 2-nitrophenol derivatives and propan-2-imine precursors under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Step 2 : Monitor reaction progress via TLC or HPLC, adjusting reaction time (typically 6–12 hours) and stoichiometry (1:1.2 molar ratio of nitrophenol to imine precursor) to maximize yield .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Confirm purity using melting point analysis and NMR (¹H/¹³C) .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- Guidelines :
- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitrophenyl groups) and imine protons (δ 2.5–3.5 ppm). Compare with reference spectra of structurally similar compounds like methyl 2-methyl-2-(2-nitrophenyl)propanoate .
- IR : Detect C=N stretching vibrations (~1640–1680 cm⁻¹) and nitro group absorptions (~1520 and 1350 cm⁻¹) .
- MS : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or cleavage of the imine bond) .
Q. What are the primary applications of this compound in organic synthesis and medicinal chemistry?
- Applications :
- Intermediate : Acts as a precursor for pharmaceuticals (e.g., anti-inflammatory agents) via reduction of the nitro group to amines or functionalization of the imine moiety .
- Material Science : Explored in polymer cross-linking due to its nitro-aromatic stability and reactivity .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular dynamics) predict the reactivity and stability of this compound under varying conditions?
- Approach :
- DFT : Calculate bond dissociation energies (BDEs) for the C=N bond to assess thermal stability. Simulate nitro group reduction pathways to identify intermediates .
- Solvent Effects : Use COSMO-RS models to predict solubility and reaction kinetics in polar vs. non-polar solvents .
- Validation : Compare computational results with experimental DSC/TGA data for thermal decomposition profiles .
Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. therapeutic efficacy) for derivatives of this compound?
- Analysis Framework :
- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., endothelial cells vs. cancer cells) to identify cell-type-specific effects .
- Mechanistic Studies : Use flow cytometry to differentiate apoptosis (Annexin V/PI staining) from senescence (β-galactosidase assays) in vascular endothelial cells .
- Structural Modifications : Introduce electron-withdrawing/donating groups to the nitrophenyl ring and correlate with bioactivity trends .
Q. How does the steric and electronic environment of this compound influence its catalytic activity in cross-coupling reactions?
- Experimental Design :
- Steric Effects : Synthesize analogs with bulky substituents (e.g., tert-butyl) on the imine nitrogen. Compare reaction rates in Suzuki-Miyaura couplings using Pd catalysts .
- Electronic Effects : Measure Hammett parameters (σ) for nitro-substituted derivatives to quantify electron-withdrawing impacts on reaction kinetics .
- In Situ Monitoring : Use IR spectroscopy to track catalyst-substrate interactions during reactions .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Recommendations :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers under nitrogen, away from ignition sources (flash point >150°C predicted) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
